5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole include other oxadiazole and imidazole derivatives, such as:
- 5-Tert-butyl-3-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole
- 5-Tert-butyl-3-[(2-ethylimidazol-1-yl)methyl]-1,2,4-oxadiazole
- 5-Tert-butyl-3-[(2-butylimidazol-1-yl)methyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
5-tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-5-6-11-14-7-8-17(11)9-10-15-12(18-16-10)13(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKKWBWUOXKMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC2=NOC(=N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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